molecular formula C11H14O B1611282 3-(4-Methoxyphenyl)-2-methyl-1-propene CAS No. 20849-82-5

3-(4-Methoxyphenyl)-2-methyl-1-propene

Cat. No. B1611282
CAS RN: 20849-82-5
M. Wt: 162.23 g/mol
InChI Key: HXRBMAXKVVLXFD-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-2-methyl-1-propene, also known as 4-methoxystyrene, is an aromatic hydrocarbon that is widely used in the synthesis of various compounds. It is soluble in most organic solvents, and is a colorless liquid with a sweet odor. 4-methoxystyrene is a valuable intermediate in the synthesis of many compounds, and has been used in a variety of scientific research applications.

Scientific Research Applications

Antioxidant Research

In a study, derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide, which is structurally similar to “3-(4-Methoxyphenyl)-2-methyl-1-propene”, were synthesized and their antioxidant activity was tested . The antioxidant activity of N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide and 3-((4-methoxyphenyl)amino)-N’-(1-(naphthalen-1-yl)-ethylidene)propanehydrazide has been tested to be approximately 1.4 times higher than that of a well-known antioxidant ascorbic acid .

Anticancer Research

The same study also tested the anticancer activity of these derivatives . In general, the tested compounds were more cytotoxic against U-87 (a human glioblastoma cell line) than MDA-MB-231 (a triple-negative breast cancer cell line) . 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone has been identified as the most active compound against the glioblastoma U-87 cell line .

properties

IUPAC Name

1-methoxy-4-(2-methylprop-2-enyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c1-9(2)8-10-4-6-11(12-3)7-5-10/h4-7H,1,8H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXRBMAXKVVLXFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70566345
Record name 1-Methoxy-4-(2-methylprop-2-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70566345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methoxyphenyl)-2-methyl-1-propene

CAS RN

20849-82-5
Record name 1-Methoxy-4-(2-methylprop-2-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70566345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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